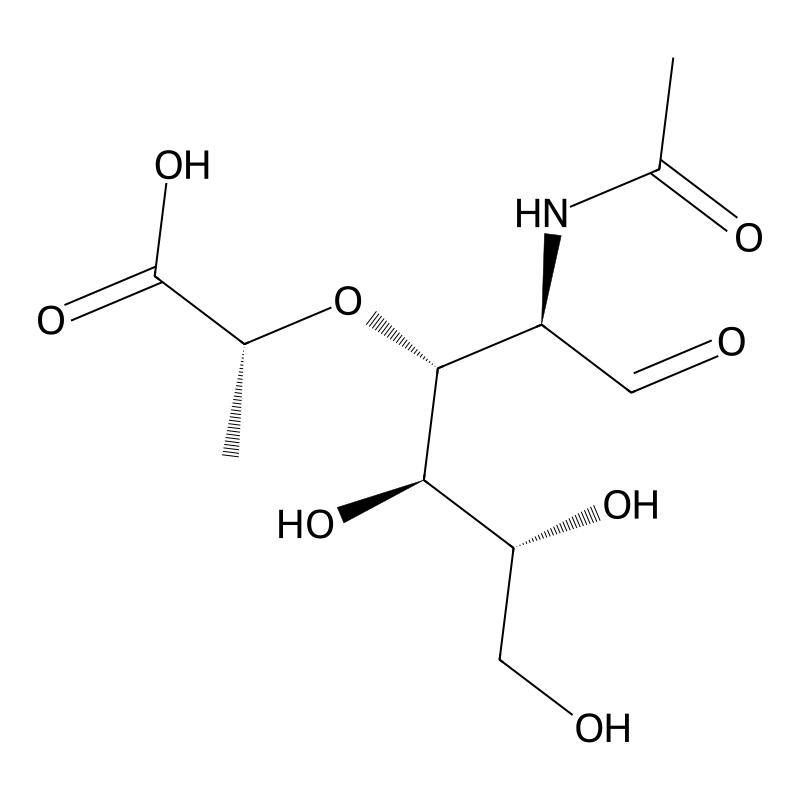

N-acetylmuramic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Probe for Glycosyltransferases:

R-AcEDG can be a valuable tool in studying glycosyltransferases, enzymes that transfer sugar molecules to other molecules. Due to the presence of the carboxyethyl group at the 3rd position, R-AcEDG might interact differently with glycosyltransferases compared to GlcNAc. This difference can be exploited to understand the enzyme's substrate specificity and reaction mechanisms. Researchers can design experiments using radiolabeled R-AcEDG to monitor glycosyltransferase activity and identify novel substrates ().

Development of Glycomimetics:

R-AcEDG's structure offers a platform for developing glycomimetics, molecules that mimic the structure and function of natural sugars. By modifying the functional groups on R-AcEDG, scientists can create molecules with specific interactions with proteins or receptors involved in various biological processes. These glycomimetics could serve as potential diagnostic tools or therapeutic agents for diseases associated with glycosylation, a process where sugars are attached to proteins or lipids ().

N-acetylmuramic acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It serves as a crucial monomer in the structure of peptidoglycan, which is a fundamental component of bacterial cell walls. N-acetylmuramic acid is typically linked to N-acetylglucosamine, forming alternating units that are cross-linked by oligopeptides. This structure is vital for maintaining the integrity and shape of bacterial cells, contributing to their resistance against osmotic pressure and environmental stressors .

- Synthesis: It is synthesized from phosphoenolpyruvate and N-acetylglucosamine in a reaction that occurs in the cytoplasm of bacterial cells. This process is catalyzed by specific enzymes, including MurA and MurB .

- Phosphorylation: Enzymes such as MurK phosphorylate N-acetylmuramic acid at the 6-hydroxyl group using adenosine triphosphate, which plays a role in the metabolic pathways of bacterial cell wall synthesis .

- Antibiotic Action: Certain antibiotics target the cross-linking of N-acetylmuramic acid and N-acetylglucosamine, disrupting peptidoglycan formation and leading to bacterial cell lysis .

N-acetylmuramic acid is not only structural but also has significant biological implications:

- Immunogenicity: Fragments of peptidoglycan containing N-acetylmuramic acid can trigger immune responses in hosts, making it a target for vaccine development and immunotherapy .

- Antibiotic Target: Due to its role in peptidoglycan synthesis, N-acetylmuramic acid is a critical target for antibiotics, which aim to inhibit its incorporation into bacterial cell walls .

The synthesis of N-acetylmuramic acid can be approached through various methods:

- Enzymatic Synthesis: Utilizing enzymes such as MurA and MurB, researchers can synthesize N-acetylmuramic acid from simpler precursors like phosphoenolpyruvate and N-acetylglucosamine .

- Chemical Synthesis: There are also chemical routes involving protecting group strategies that allow for the functionalization of N-acetylmuramic acid derivatives for research applications .

N-acetylmuramic acid has diverse applications:

- Research: It serves as a model compound for studying bacterial cell wall synthesis and antibiotic resistance mechanisms.

- Pharmaceuticals: Its derivatives are explored in drug development, particularly as immunostimulatory agents or as components of vaccines targeting bacterial infections .

- Biotechnology: Metabolic engineering techniques utilize N-acetylmuramic acid for labeling studies in microbiology .

Studies have investigated interactions involving N-acetylmuramic acid:

- Enzyme Interactions: Research has shown how specific enzymes interact with N-acetylmuramic acid during its phosphorylation and incorporation into peptidoglycan. For instance, kinetic studies on MurK reveal its specificity for both N-acetylmuramic acid and N-acetylglucosamine .

- Antibiotic Mechanisms: The interaction between antibiotics and the biosynthetic pathways involving N-acetylmuramic acid has been extensively studied to understand how these drugs inhibit bacterial growth .

N-acetylmuramic acid shares structural similarities with several other compounds involved in carbohydrate metabolism and bacterial cell wall synthesis. Here are some notable comparisons:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| N-acetylglucosamine | Similar sugar structure | Precursor to N-acetylmuramic acid; part of chitin |

| Muramyl dipeptide | Contains both N-acetylmuramic acid and amino acids | Important for immune response signaling |

| N-glycolylneuraminic acid | Sialic acid derivative | Involved in glycoprotein synthesis; differs significantly from muramic acids |

N-acetylmuramic acid's unique combination of amino sugars and peptide linkages distinguishes it from these compounds, particularly in its role within peptidoglycan structures that are essential for bacterial viability .

Precursor Synthesis: Integration of N-Acetylglucosamine and Phosphoenolpyruvate

MurNAc biosynthesis begins with the cytoplasmic conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-MurNAc. The first step involves MurA (UDP-GlcNAc enolpyruvyl transferase), which transfers the enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc, forming UDP-GlcNAc-enolpyruvate (EP-UDP-GlcNAc). This reaction is irreversible and commits the pathway to peptidoglycan synthesis.

Key Reaction:

$$

\text{UDP-GlcNAc + PEP} \xrightarrow{\text{MurA}} \text{EP-UDP-GlcNAc + Pi}

$$

MurA’s active-site cysteine (Cys115) forms a covalent adduct with PEP, a step primed by substrate UDP-GlcNAc. Structural studies reveal that UDP-GlcNAc binding induces conformational changes, positioning PEP for nucleophilic attack.

Cytoplasmic Enzymatic Cascades in UDP-MurNAc Formation

The second step involves MurB (UDP-N-acetylenolpyruvylglucosamine reductase), which reduces the enolpyruvyl group of EP-UDP-GlcNAc to a lactyl moiety, yielding UDP-MurNAc. This NADPH-dependent reaction proceeds via hydride transfer to FAD, followed by protonation at C3 of the enolpyruvate intermediate.

Key Reaction:

$$

\text{EP-UDP-GlcNAc + NADPH + H⁺} \xrightarrow{\text{MurB}} \text{UDP-MurNAc + NADP⁺}

$$

MurB exhibits dual specificity for both UDP-GlcNAc and UDP-MurNAc derivatives, with a 1.5-fold higher catalytic efficiency ($$k_{cat}$$) for UDP-GlcNAc. The enzyme’s rigid active site restricts substrate rotation, ensuring stereoselective reduction.

Table 1: Enzymes in MurNAc Biosynthesis

Fosfomycin Inhibition Mechanisms in Early Biosynthetic Stages

Fosfomycin, a broad-spectrum antibiotic, irreversibly inhibits MurA by covalently modifying Cys115. This inhibition is enhanced 22-fold in the presence of UDP-GlcNAc, which induces MurA’s active conformation. Resistance arises via:

- Enzymatic modification: Fosfomycin kinases phosphorylate the antibiotic.

- Overexpression of MurA: Elevated enzyme levels bypass inhibition.

- Active-site mutations: Cys115 substitutions (e.g., C115D) reduce fosfomycin binding.

Table 2: Fosfomycin Inhibition Under Varied Conditions

| Condition | IC₅₀ (μM) | Fold Change | Source |

|---|---|---|---|

| MurA alone | 8.8 | - | |

| MurA + UDP-GlcNAc | 0.4 | 22↓ | |

| MurA C115D mutant | >100 | >11↑ |

N-acetylmuramic acid represents a fundamental building block of bacterial cell walls, serving as one of the two essential sugar components in peptidoglycan structure [1]. This unique amino sugar derivative forms the backbone of peptidoglycan through its alternating arrangement with N-acetylglucosamine in linear glycan chains [2]. The structural integrity of these chains depends on the β-1,4-glycosidic bonds that connect N-acetylmuramic acid and N-acetylglucosamine residues, creating a robust polysaccharide framework [3].

The molecular architecture of N-acetylmuramic acid features a six-membered pyranose ring with distinctive functional groups that enable its specialized role in peptidoglycan assembly [4]. With a chemical formula of C11H19NO8 and molecular weight of 293.27 g/mol, N-acetylmuramic acid contains six defined stereocenters that contribute to its specific three-dimensional configuration [5]. The most distinguishing structural feature of N-acetylmuramic acid is the D-lactyl ether group at the C3 position, which differentiates it from N-acetylglucosamine and provides the critical attachment site for peptide stems [6].

| Feature | Description |

|---|---|

| Linkage Type | β-1,4-glycosidic bonds |

| Alternating Pattern | N-acetylglucosamine - N-acetylmuramic acid |

| Bond Type | Covalent |

| Orientation | Linear chains |

| Average Chain Length | Varies by species (10-65 disaccharide units) |

The glycan chain formation begins in the bacterial cytoplasm with the synthesis of N-acetylmuramic acid through enzymatic addition of phosphoenolpyruvate to N-acetylglucosamine [7]. This biosynthetic pathway produces the essential precursor UDP-N-acetylmuramic acid, which subsequently participates in a series of reactions leading to the formation of lipid-linked intermediates [8]. These intermediates are then transported across the cytoplasmic membrane, where glycosyltransferases catalyze the polymerization of alternating N-acetylglucosamine and N-acetylmuramic acid units to form the linear glycan strands [9].

The resulting glycan chains exhibit a specific pattern where each N-acetylmuramic acid alternates with N-acetylglucosamine in a consistent arrangement that provides the foundation for peptidoglycan's mesh-like structure [10]. This alternating pattern creates a regular spacing of attachment sites for peptide stems, as only the N-acetylmuramic acid residues carry the lactyl groups to which peptides are linked [11]. The precise arrangement of these sugar units is essential for proper peptidoglycan assembly and subsequent cross-linking between adjacent glycan strands [2].

Cross-Linking Mechanisms via Oligopeptide Bridges

The distinctive feature of N-acetylmuramic acid that enables peptidoglycan cross-linking is its D-lactyl group, which serves as the attachment point for peptide stems [12]. Each N-acetylmuramic acid residue in the glycan chain carries a short peptide chain, typically consisting of three to five amino acids, that extends perpendicular to the glycan backbone [1]. These peptide stems are crucial for the formation of cross-links between adjacent glycan strands, creating the three-dimensional mesh-like structure that characterizes peptidoglycan [8].

The peptide stem synthesis begins with the attachment of a pentapeptide to the lactyl group of N-acetylmuramic acid through an amide bond between the carboxyl group of the lactyl moiety and the amino group of the first amino acid, typically L-alanine [2]. The complete peptide stem in most bacteria follows the sequence L-alanine-D-glutamic acid-diaminopimelic acid (or L-lysine)-D-alanine-D-alanine, though variations exist across different bacterial species [11]. This pentapeptide chain provides the foundation for subsequent cross-linking reactions that interconnect the glycan strands [9].

| Cross-linking Type | Mechanism | Typical Organisms | Enzymes Involved |

|---|---|---|---|

| Direct (3-4) Cross-linkage | Direct connection between amino group of diamino acid at position 3 and carboxyl group of D-alanine at position 4 | Most Gram-negative bacteria | D,D-transpeptidases (Penicillin-binding proteins) |

| Bridge-mediated Cross-linkage | Connection via interpeptide bridge of varying amino acid composition | Most Gram-positive bacteria | D,D-transpeptidases (Penicillin-binding proteins) |

| 2-4 Cross-linkage | Connection between α-carboxyl group of D-glutamic acid at position 2 and carboxyl group of D-alanine at position 4 | Coryneform bacteria | Specialized transpeptidases |

The cross-linking process involves transpeptidation reactions catalyzed by penicillin-binding proteins, which recognize the D-alanine-D-alanine terminus of the peptide stems [13]. The most common cross-linking mechanism is the 3-4 cross-linkage, where the amino group of the diamino acid at position 3 of one peptide stem (acyl acceptor) forms a peptide bond with the carboxyl group of D-alanine at position 4 of another peptide stem (acyl donor) [2]. This reaction releases the terminal D-alanine residue from the donor peptide stem [11].

In Gram-negative bacteria, the cross-links typically form directly between peptide stems, while in Gram-positive bacteria, additional amino acids often create interpeptide bridges that connect the peptide stems [2]. For example, in Staphylococcus aureus, a pentaglycine bridge connects the L-lysine residue at position 3 of one peptide stem to the D-alanine at position 4 of another [14]. These variations in cross-linking patterns contribute to the diversity of peptidoglycan structures across bacterial species and influence the mechanical properties of the cell wall [15].

Contribution to Cell Wall Elasticity and Osmotic Protection

N-acetylmuramic acid plays a crucial role in determining the mechanical properties of the bacterial cell wall, particularly its elasticity and ability to withstand osmotic pressure [16]. The alternating arrangement of N-acetylmuramic acid and N-acetylglucosamine in glycan chains, combined with the cross-linking of peptide stems, creates a mesh-like structure that provides both rigidity and flexibility to the cell wall [17]. This structural organization allows bacteria to maintain their shape while accommodating changes in internal pressure due to osmotic fluctuations [18].

The contribution of N-acetylmuramic acid to cell wall elasticity stems from its role in establishing the glycan backbone and providing attachment sites for peptide cross-links [12]. The degree of cross-linking between peptide stems attached to N-acetylmuramic acid residues significantly influences the mechanical properties of peptidoglycan [19]. Higher cross-linking density increases rigidity, while lower cross-linking provides greater flexibility, allowing bacteria to optimize their cell wall properties for different environmental conditions [20].

| Mechanism | Contribution to Elasticity | Role in Osmotic Protection |

|---|---|---|

| Glycan strand orientation | Circumferential orientation provides resistance to radial expansion | Creates a mesh-like barrier that prevents excessive cell expansion |

| Degree of cross-linking | Higher cross-linking increases rigidity; lower cross-linking increases flexibility | Cross-links limit the stretching of the cell wall under osmotic stress |

| Peptide bridge length | Longer peptide bridges in Gram-positive bacteria provide greater elasticity | Flexible bridges allow limited expansion without compromising integrity |

| Turgor pressure distribution | Peptidoglycan mesh distributes internal pressure across the cell surface | Maintains cell shape despite fluctuations in internal osmotic pressure |

| Dynamic remodeling | Continuous synthesis and hydrolysis allows for cell growth while maintaining integrity | Allows for adaptation to changing osmotic environments |

Recent atomic force microscopy studies have revealed that peptidoglycan containing N-acetylmuramic acid forms a net-like arrangement that can stretch and stiffen in response to osmotic challenges [17]. This elastic property is essential for bacterial survival, as it allows the cell wall to expand slightly under increased turgor pressure without rupturing [15]. The cross-linked network created by N-acetylmuramic acid-containing peptidoglycan effectively distributes mechanical stress across the entire cell surface, preventing localized weakening that could lead to cell lysis [21].

In Gram-negative bacteria, the peptidoglycan layer works in concert with the outer membrane to resist turgor pressure [21]. The N-acetylmuramic acid-containing peptidoglycan layer, though thinner than in Gram-positive bacteria, forms a robust mechanical unit with the outer membrane that allows pressure build-up in the periplasmic compartment [21]. This periplasmic pressure balances cytoplasmic turgor across the inner membrane, preventing cell death due to osmotic lysis [18]. In Gram-positive bacteria, the much thicker peptidoglycan layer (20-80 nanometers) containing abundant N-acetylmuramic acid serves as the primary barrier against osmotic stress [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Oxalyl_chloride